1-[(Methylamino)methyl]cyclohexan-1-amine
Description
Contextual Significance in Organic Chemistry and Related Disciplines
The significance of 1-[(Methylamino)methyl]cyclohexan-1-amine in organic chemistry lies in its potential as a precursor for a variety of derivatives. The presence of two amine groups with different steric and electronic environments allows for selective chemical transformations. For instance, the primary amine can be selectively reacted under certain conditions, leaving the secondary amine available for subsequent functionalization.
In medicinal chemistry, diamine-containing scaffolds are prevalent in numerous biologically active compounds. They can serve as key pharmacophoric elements, interacting with biological targets such as enzymes and receptors. While direct research on the biological activity of this compound is not extensively documented, its structural motifs are found in molecules with therapeutic potential. For example, related cyclohexylamine derivatives are used as intermediates in the synthesis of various organic compounds and have applications as corrosion inhibitors. wikipedia.org
The synthesis of related aminomethylcyclohexanol derivatives often involves the Mannich reaction, a fundamental transformation in organic chemistry that combines an amine, formaldehyde, and a carbonyl compound. This suggests that a potential synthetic route to this compound could involve similar well-established methodologies, making it an accessible target for synthetic chemists.
Current Research Trajectories and Prospective Investigations
Current research trajectories for compounds structurally related to this compound are often directed towards the development of new pharmaceuticals. For instance, derivatives of 2-((dimethylamino)methyl)-1-(aryl)cyclohexanols have been investigated for their analgesic properties. While a different substitution pattern, this highlights the interest in aminomethyl-functionalized cyclohexane (B81311) rings in drug discovery.
Prospective investigations into this compound could explore several promising avenues. A primary focus would be the systematic exploration of its reactivity, mapping out the selective functionalization of its two amine groups. This would establish its utility as a versatile building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.
Another key area of future research would be the investigation of the biological activities of its derivatives. By incorporating this diamine scaffold into larger molecules, researchers could explore potential applications in areas such as antibacterial, antiviral, or anticancer agents. The conformational properties imparted by the cyclohexane ring could lead to derivatives with high specificity for their biological targets.
Furthermore, the coordination chemistry of this compound with various metal ions could be an interesting field of study. Diamine ligands are known to form stable complexes with a range of metals, and these complexes can have applications in catalysis, materials science, and as imaging agents.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-[(Methylamino)methyl]cyclohexan-1-ol | C8H17NO | 143.23 chemsynthesis.comnih.gov |
| 1,3-Cyclohexanebis(methylamine) | C8H18N2 | 142.24 chemicalbook.com |
| Cyclohexylamine | C6H13N | 99.17 |
| trans-4-[(dimethylamino)methyl]cyclohexan-1-amine | C9H20N2 | 156.27 achemblock.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-(methylaminomethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-10-7-8(9)5-3-2-4-6-8/h10H,2-7,9H2,1H3 |
InChI Key |
FIWUYHSUFYCUNV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCCC1)N |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 1 Methylamino Methyl Cyclohexan 1 Amine
Electrophilic and Nucleophilic Reaction Pathways
Due to the presence of lone pair electrons on the nitrogen atoms, amines are effective nucleophiles and can react with a wide array of electrophilic compounds. byjus.com The primary and secondary amine groups in 1-[(Methylamino)methyl]cyclohexan-1-amine can readily react with electrophiles such as protons (in acid-base reactions), alkyl halides, and carbonyl compounds. libretexts.orgbritannica.com
As bases, they react vigorously with strong mineral acids like HCl or H2SO4 to form ammonium (B1175870) salts. britannica.com This reaction involves the protonation of the nitrogen atom. The nucleophilicity of the amine groups is a central feature of their reactivity. Generally, secondary amines are considered slightly stronger nucleophiles than primary amines, a trend that can be attributed to the electron-donating inductive effect of the additional alkyl group. masterorganicchemistry.com However, this can be offset by increased steric hindrance around the nitrogen atom. masterorganicchemistry.com Consequently, the molecule can participate in nucleophilic substitution and addition reactions at both amine sites.
Oxidation and Reduction Reactions Involving Amine and Cyclohexane (B81311) Moieties
The amine functionalities of this compound are susceptible to oxidation. The products of such reactions depend on the nature of the oxidizing agent and whether the primary or secondary amine is involved. Primary amines can be oxidized to form nitroso compounds (R-NO) or, with stronger oxidizing agents, nitro compounds (R-NO2). britannica.com Secondary amines, upon oxidation, are typically converted to hydroxylamines (R2NOH). britannica.com The saturated cyclohexane backbone is a non-aromatic, alicyclic hydrocarbon structure and is relatively resistant to oxidation under mild conditions. Vigorous oxidation, however, can lead to the cleavage of the ring.
Given that the amine groups and the cyclohexane ring are fully saturated, they are not susceptible to reduction under standard conditions. Reduction reactions would become relevant only if the molecule were first modified to contain reducible functional groups, such as the conversion of the amine groups to nitro or imine functionalities.
Substitution Reactions of the Amine Functionalities
The hydrogen atoms attached to the nitrogen in both the primary and secondary amine groups can be replaced through substitution reactions. Two of the most significant types of substitution are acylation and alkylation.
Acylation: This is a crucial reaction for primary and secondary amines where a hydrogen atom is replaced by an acyl group (R-C=O). britannica.com The reaction typically proceeds via nucleophilic acyl substitution with reagents like acid chlorides or acid anhydrides to yield stable amide products. libretexts.org Both amine groups in this compound can undergo acylation.
Alkylation: Amines can act as nucleophiles and react with electrophiles like alkyl halides in an S_N2 reaction. msu.edu This process can lead to the sequential replacement of hydrogens on the nitrogen with alkyl groups. The primary amine can be alkylated to a secondary amine, then a tertiary amine, and finally to a quaternary ammonium salt. libretexts.org Similarly, the secondary amine can be alkylated to a tertiary amine and then to a quaternary ammonium salt. A common example of this is exhaustive methylation, where treatment with an excess of a reactive alkyl halide like methyl iodide converts the amines into their corresponding quaternary ammonium salts. masterorganicchemistry.com These salts can serve as excellent leaving groups in subsequent elimination reactions. libretexts.org
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or further synthesis. For a molecule like this compound, which lacks strong chromophores, derivatization is essential for sensitive detection in analytical techniques like HPLC. thermofisher.com
Pre-column derivatization involves reacting the analyte with a labeling agent before it is introduced into the chromatography system. This technique is widely used for primary and secondary amines to attach a chromophore or fluorophore, enabling highly sensitive detection by UV-Vis or fluorescence detectors. thermofisher.com A variety of reagents are available for this purpose, each with specific reactivity towards primary and/or secondary amines. thermofisher.comlibretexts.org
| Reagent Name | Abbreviation | Amine Reactivity | Detection Method |
| o-Phthalaldehyde | OPA | Primary amines only | Fluorescence |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary amines | Fluorescence, UV |
| Dansyl Chloride | DNS-Cl | Primary & Secondary amines | Fluorescence, UV |
| Phenylisothiocyanate | PITC | Primary & Secondary amines | UV |
| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary amines | UV |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary & Secondary amines | Fluorescence, UV |
This table summarizes common pre-column derivatization reagents used for the analysis of primary and secondary amines. Data sourced from thermofisher.comlibretexts.orgcreative-proteomics.com.
The primary amine group of this compound can undergo a condensation reaction with an aldehyde or a ketone to form an imine, a compound containing a carbon-nitrogen double bond (C=N). libretexts.org When the imine is formed from a primary amine and a carbonyl compound, it is commonly referred to as a Schiff base. britannica.comiosrjournals.org
The reaction mechanism involves two main stages:
Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. iosrjournals.orgwikipedia.org
Dehydration: The carbinolamine is unstable and undergoes acid- or base-catalyzed elimination of a water molecule to form the stable imine product. iosrjournals.orgwikipedia.org
This reaction is reversible and is often driven to completion by removing the water that is formed. wikipedia.org Schiff bases are important intermediates in organic synthesis and are widely used as ligands in coordination chemistry to form metal complexes. iosrjournals.orgwikipedia.org
While the secondary amine group cannot form a stable imine (as it lacks a second proton on the nitrogen to be eliminated as water), it can react with aldehydes or ketones that have an α-proton to form an enamine. wikipedia.orglibretexts.org Enamines are also valuable synthetic intermediates. libretexts.org
Computational Chemistry and Theoretical Investigations of 1 Methylamino Methyl Cyclohexan 1 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. These methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived.
For 1-[(Methylamino)methyl]cyclohexan-1-amine, DFT calculations would typically be employed to:
Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.
Calculate vibrational frequencies: Predicting the infrared (IR) and Raman spectra, which can aid in experimental characterization.
Determine electronic properties: Calculating energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic transitions. raco.cat
Predict thermochemical data: Estimating properties such as enthalpy of formation and Gibbs free energy.
A typical output from a DFT study on this compound would include detailed information on bond lengths, bond angles, and dihedral angles. These calculations provide a static picture of the molecule in its lowest energy state.
Illustrative Data from DFT Calculations:
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: The data in this table is hypothetical and serves as an example of the types of results obtained from DFT calculations.
Molecular Modeling and Simulation Studies
While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and simulation studies allow for the investigation of larger systems and dynamic processes. These methods are crucial for understanding how this compound might behave in a condensed phase, such as in a solvent or interacting with other molecules.
Molecular dynamics (MD) simulations, for instance, can model the movement of atoms in a molecule over time, providing a dynamic view of its conformational flexibility and interactions with its environment. youtube.com For this compound, MD simulations could be used to:
Explore conformational landscapes: Identifying the different shapes the molecule can adopt and the energy barriers between them.
Simulate solvation effects: Understanding how the molecule interacts with solvent molecules and how this affects its structure and properties.
Model interactions with biological macromolecules: If relevant, studying how the molecule might bind to a protein or other biological target.
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is critical for obtaining accurate results.
Prediction of Reaction Pathways and Energetic Profiles
Computational chemistry is a valuable tool for predicting the feasibility of chemical reactions and elucidating their mechanisms. For this compound, theoretical methods can be used to map out the potential energy surface for various reactions, identifying transition states and calculating activation energies.
This type of analysis can help to:
Identify the most likely reaction products: By comparing the energies of different possible products.
Understand the reaction mechanism: By detailing the step-by-step process of bond breaking and formation.
Predict reaction rates: By using transition state theory to calculate rate constants from the activation energy.
For example, the protonation of the two amine groups in this compound could be studied computationally to determine the relative basicity of each nitrogen atom and the energetic profile of the protonation reactions.
Example of a Predicted Energetic Profile:
| Reaction Step | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0 |
| Transition State 1 | +15 |
| Intermediate | -5 |
| Transition State 2 | +20 |
| Products | -10 |
Note: This table represents a hypothetical reaction pathway and is for illustrative purposes only.
Conformational Analysis and Stereochemical Considerations
The cyclohexane (B81311) ring is known for its distinct chair and boat conformations, with the chair conformation being significantly more stable. The substituents on the ring play a crucial role in determining the preferred conformation. In this compound, both the primary amine and the (methylamino)methyl group are attached to the same carbon atom (C1).
Conformational analysis of this molecule would focus on the orientation of these two substituents. The key considerations would be:
Axial vs. Equatorial Positions: In a chair conformation, substituents can be in either an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position. Equatorial positions are generally favored for bulky groups to minimize steric hindrance.
1,3-Diaxial Interactions: When a bulky substituent is in an axial position, it can experience steric repulsion from the axial hydrogens on carbons 3 and 5 of the ring.
Intramolecular Hydrogen Bonding: The presence of two amine groups raises the possibility of intramolecular hydrogen bonding, which could influence the preferred conformation by stabilizing certain arrangements of the substituents.
Advanced Spectroscopic and Crystallographic Characterization of 1 Methylamino Methyl Cyclohexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H NMR or ¹³C NMR spectra for 1-[(Methylamino)methyl]cyclohexan-1-amine could be located.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis
To perform this analysis, the following data would be required:
¹H NMR Data: Chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and integration values for each proton environment in the molecule. This would allow for the assignment of protons on the cyclohexane (B81311) ring, the methyl group, the aminomethyl bridge, and the amine protons.
¹³C NMR Data: Chemical shifts (δ) in ppm for each unique carbon atom, including the carbons of the cyclohexane ring, the methyl group, and the aminomethyl carbon.
Without this experimental data, a detailed analysis and the creation of data tables are not possible.
Multidimensional NMR Techniques for Detailed Structural Elucidation
Information from multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is not available. These techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.
Vibrational Spectroscopy (Infrared and Raman)
No experimental Infrared (IR) or Raman spectra for this compound have been found in the searched literature.
Identification of Functional Groups and Characteristic Molecular Vibrations
A complete analysis would necessitate:
IR Spectrum: Wavenumbers (cm⁻¹) and intensities of absorption bands corresponding to N-H stretching and bending vibrations (from the primary and secondary amine groups), C-H stretching and bending vibrations (from the cyclohexane and methyl groups), and C-N stretching vibrations.
Raman Spectrum: Wavenumbers (cm⁻¹) and intensities of scattered light, which would be complementary to the IR data, particularly for the non-polar bonds of the cyclohexane backbone.
Conformational Insights from Vibrational Spectra
Without spectral data, no discussion on the conformational isomers (e.g., chair conformations of the cyclohexane ring with axial or equatorial substituents) and their relative populations, as might be inferred from vibrational spectra, can be provided.
Mass Spectrometry (MS) Techniques
No mass spectrometry data for this compound is publicly available. A detailed analysis would require:
Mass Spectrum: Information on the molecular ion peak (M+) to confirm the molecular weight, and the mass-to-charge ratios (m/z) and relative abundances of fragment ions. This would allow for the elucidation of characteristic fragmentation patterns, such as alpha-cleavage adjacent to the nitrogen atoms, which is common for amines, and fragmentation of the cyclohexane ring.
Molecular Ion Analysis and Fragmentation Pathway Elucidation
Mass spectrometry of this compound facilitates the determination of its molecular weight and the elucidation of its structure through fragmentation analysis. When the molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk
The molecular ion of this compound (C₈H₁₈N₂) has a calculated m/z of 142.1470. This energetically unstable ion undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk The fragmentation patterns are characteristic of the molecule's structure, particularly for aliphatic amines which commonly undergo α-cleavage. libretexts.org This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, which is a primary site for ionization.
For this compound, two primary α-cleavage pathways are plausible:
Cleavage of the bond between the cyclohexyl ring and the aminomethyl group, leading to the formation of a stable iminium ion.
Ring-opening fragmentation of the cyclohexane moiety, which is a common pathway for cyclic compounds. docbrown.info
The resulting fragment ions are detected by the mass spectrometer, producing a unique mass spectrum. The most abundant fragment ion forms the 'base peak' in the spectrum. docbrown.info
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Postulated Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 142 | [C₈H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 127 | [C₇H₁₅N₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 98 | [C₆H₁₂N]⁺ | α-cleavage with loss of the •CH₂NHCH₃ radical. |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the C-C bond within the ring, followed by loss of •CH₂NH₂. |
| 58 | [C₃H₈N]⁺ | Formation of the [CH₃NH=CH₂]⁺ ion via α-cleavage and rearrangement. |
Note: This data is predictive and based on established fragmentation principles for aliphatic and cyclic amines.
Isotopic Pattern Analysis for Elemental Composition
High-resolution mass spectrometry allows for the analysis of the isotopic pattern of the molecular ion, which serves as a powerful tool for confirming the elemental composition of this compound. nih.gov The presence of naturally occurring heavier isotopes, primarily Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), results in peaks at m/z values slightly higher than the monoisotopic peak (M⁺). These are known as the M+1, M+2, etc., peaks.
The relative abundance of these isotopic peaks is determined by the number of atoms of each element in the molecule. For the molecular formula C₈H₁₈N₂, the theoretical isotopic distribution can be calculated based on the natural abundances of the isotopes (¹²C: 98.9%, ¹³C: 1.1%; ¹⁴N: 99.6%, ¹⁵N: 0.4%). The M+1 peak will primarily result from molecules containing one ¹³C atom or one ¹⁵N atom. By comparing the experimentally observed isotopic pattern with the calculated theoretical pattern, the elemental formula can be confidently validated. nih.gov
Table 2: Theoretical Isotopic Pattern for the Molecular Ion of this compound (C₈H₁₈N₂)
| Peak | m/z (Calculated) | Relative Abundance (%) | Contributing Isotopes |
|---|---|---|---|
| M⁺ | 142.1470 | 100.00 | ¹²C₈¹H₁₈¹⁴N₂ |
| M+1 | 143.1500 | 9.61 | ¹³C¹²C₇¹H₁₈¹⁴N₂ or ¹²C₈¹H₁₈¹⁴N¹⁵N |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Electronic Spectroscopies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. The structure of this compound, being a saturated aliphatic diamine, lacks conjugated π-systems or chromophores that typically give rise to absorptions in the standard UV-Vis range (200-800 nm).
The primary electronic transitions available to saturated amines are n → σ* (non-bonding to sigma antibonding) transitions associated with the lone pair of electrons on the nitrogen atoms. nist.gov These transitions are high in energy and therefore occur at short wavelengths, typically in the vacuum or far UV region (below 200 nm). The presence of two amine groups in the molecule is not expected to significantly shift the absorption maximum into the conventional UV range.
Table 3: Expected Electronic Spectroscopy Data for this compound
| Spectroscopic Technique | Expected λₘₐₓ (nm) | Type of Transition | Structural Rationale |
|---|
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While specific crystallographic data for this compound is not available in the reviewed literature, the principles of the techniques and the likely structural features can be described.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
A successful single-crystal X-ray diffraction (SC-XRD) analysis would provide a detailed model of the molecule's solid-state conformation. researchgate.net This includes precise measurements of all bond lengths, bond angles, and torsion angles. For this compound, key structural insights would include the conformation of the cyclohexane ring (typically a stable chair conformation) and the relative orientation of the primary amine and the methylaminomethyl substituents (axial vs. equatorial). researchgate.net
The analysis would also yield the crystallographic unit cell parameters and the space group, which define the symmetry and repeating pattern of the crystal lattice.
Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Cyclohexylamine Derivative
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 8.71 | Unit cell dimension along the a-axis. |
| b (Å) | 13.31 | Unit cell dimension along the b-axis. |
| c (Å) | 8.12 | Unit cell dimension along the c-axis. |
| β (°) | 98.5 | Angle of the unit cell. |
| Volume (ų) | 929 | Volume of a single unit cell. |
Note: This data is hypothetical and serves only to illustrate the type of information obtained from an SC-XRD experiment, based on data for similar compounds. ijpsi.org
Powder X-ray Diffraction for Polycrystalline Samples
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. nih.gov The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. researchgate.net This technique is invaluable for phase identification, purity assessment, and confirming that a bulk sample corresponds to the structure determined by single-crystal analysis. uobaghdad.edu.iq A PXRD pattern for a pure, crystalline sample of this compound would consist of a series of sharp peaks at characteristic 2θ angles.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing describes how individual molecules arrange themselves to form the crystal lattice. This arrangement is governed by intermolecular interactions. nih.gov For this compound, the presence of both primary (-NH₂) and secondary (-NH-) amine groups makes hydrogen bonding the dominant intermolecular force.
Table 5: Principal Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bonding | N-H (primary amine) | N (secondary amine) | Primary directional force controlling crystal packing. |
| Hydrogen Bonding | N-H (secondary amine) | N (primary amine) | Contributes to the formation of a robust 3D network. |
Coordination Chemistry of 1 Methylamino Methyl Cyclohexan 1 Amine
Ligand Properties and Chelation Characteristics
1-[(Methylamino)methyl]cyclohexan-1-amine, with the chemical structure featuring a primary amine (-NH₂) and a secondary amine (-NHCH₃) group, is theoretically well-suited to act as a bidentate ligand. The two nitrogen atoms possess lone pairs of electrons that can be donated to a central metal ion.
Chelation:
Donor Atoms: The two donor atoms are the nitrogen atoms of the primary and secondary amine groups.
Based on its structure as a diamine, it is expected to coordinate with a variety of metal ions that have an affinity for nitrogen-donor ligands.
Synthesis and Characterization of Metal Complexes
A thorough review of scientific databases reveals a lack of specific published studies detailing the synthesis and characterization of metal complexes with this compound as the ligand.
There are no specific examples found in the searched literature for the synthesis and characterization of transition metal complexes involving this compound.
There are no specific examples found in the searched literature for the synthesis and characterization of main group metal complexes with this compound.
Spectroscopic and Structural Analysis of Metal Complexes
As no specific metal complexes of this compound have been reported in the reviewed literature, there is no available data from spectroscopic or structural analyses (such as X-ray crystallography, NMR, or IR spectroscopy) for such compounds.
Potential Applications of Metal Complexes in Catalysis and Material Science
The potential applications of metal complexes are intrinsically linked to their electronic and structural properties. Given the absence of synthesized and characterized complexes of this compound in the literature, any discussion of their application in catalysis or material science would be purely speculative. No research findings on these applications were identified.
Applications of 1 Methylamino Methyl Cyclohexan 1 Amine As a Building Block in Organic Synthesis and Chemical Research
Role in the Synthesis of Complex Organic Molecules
The distinct reactivity of the two amine groups in 1-[(Methylamino)methyl]cyclohexan-1-amine is a key feature that chemists can exploit for the synthesis of intricate molecular architectures. The primary amine is generally more nucleophilic and less sterically hindered than the secondary N-methylamine, allowing for selective chemical transformations. This differential reactivity enables its use as a scaffold upon which molecular complexity can be systematically built.
For instance, the primary amine can be selectively reacted with an electrophile, leaving the secondary amine available for a subsequent, different reaction. This controlled approach is fundamental in multi-step organic synthesis where precise control over reactivity is paramount. purkh.com The cyclohexane (B81311) ring provides a rigid, three-dimensional framework, which is a desirable feature in many complex target molecules, including natural products and pharmaceuticals.
Furthermore, diamines are crucial precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in biologically active molecules. sysrevpharm.orgbeilstein-journals.org By reacting this compound with suitable bifunctional reagents (e.g., diketones or diesters), novel heterocyclic systems can be constructed.
Table 1: Potential Selective Reactions of this compound This table illustrates hypothetical selective reactions based on the differential reactivity of the primary and secondary amine groups.
| Reagent Type | Reaction Condition | Preferential Site of Reaction | Resulting Functional Group |
|---|---|---|---|
| Acyl Chloride (1 eq.) | Low Temperature, Non-polar Solvent | Primary Amine | Amide |
| Aldehyde/Ketone (1 eq.) | Mild Acid, Reducing Agent | Primary Amine | Secondary Amine |
| Isocyanate (1 eq.) | Aprotic Solvent | Primary Amine | Urea |
Precursor for Advanced Chemical Entities
The structural framework of this compound makes it an excellent starting material for the synthesis of advanced chemical entities, particularly in the context of medicinal chemistry. The aminocyclohexanol and aminocyclohexane motifs are found in numerous bioactive compounds and pharmaceuticals. researchgate.net Derivatives of this compound can be investigated for various potential therapeutic applications. The synthesis of such entities often involves modifying the amine groups to introduce specific pharmacophores that can interact with biological targets like enzymes and receptors. iau.ir
The cyclohexane core imparts a degree of lipophilicity and a defined three-dimensional shape that can be crucial for binding to protein targets. The two nitrogen atoms serve as versatile handles for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). For example, these amine groups can be functionalized to create amides, sulfonamides, ureas, or more complex substituents designed to optimize biological activity and pharmacokinetic properties.
Integration into Compound Libraries for Chemical Exploration
In modern drug discovery and chemical biology, the generation of compound libraries is a cornerstone for identifying new lead compounds. nih.govnih.gov this compound is an ideal building block for inclusion in such libraries due to its dual reactive sites. Using combinatorial chemistry or parallel synthesis techniques, this single precursor can be reacted with a large set of diverse reagents to rapidly generate a library of related, yet structurally distinct, compounds. youtube.comenamine.net
For example, a library could be constructed by first acylating the primary amine with a set of 100 different carboxylic acids, followed by reacting the secondary amine of each of those products with a set of 100 different sulfonyl chlorides. This two-step process would theoretically yield 10,000 unique compounds for biological screening. This approach allows for a broad exploration of chemical space around the central cyclohexane scaffold, significantly increasing the probability of discovering molecules with desired biological or material properties. nih.gov
Table 2: Hypothetical Compound Library Generation This interactive table provides examples of how diverse structures can be generated from this compound (B) by reacting it with various reagents at its primary (R1) and secondary (R2) amine positions.
| Reagent for R1 (e.g., Acyl Chloride) | Reagent for R2 (e.g., Alkyl Halide) | Resulting Structure |
|---|---|---|
| Benzoyl chloride | Benzyl bromide | N-(1-(Aminomethyl)cyclohexyl)-N-methylbenzamide is further alkylated to yield N-(1-((benzyl(methyl)amino)methyl)cyclohexyl)benzamide |
| Acetyl chloride | Iodomethane | N-(1-(Aminomethyl)cyclohexyl)-N-methylacetamide is further alkylated to yield N-(1-((dimethylamino)methyl)cyclohexyl)acetamide |
Utility in the Development of Novel Reaction Methodologies
Beyond its direct use in synthesizing target molecules, this compound and its derivatives have potential applications in the development of new synthetic methods. The vicinal diamine structure, once appropriately modified, could serve as a bidentate ligand for transition metal catalysis. Chiral versions of such ligands are highly sought after for asymmetric synthesis, a field dedicated to creating single enantiomers of chiral molecules.
The compound could also be utilized as a substrate in the exploration of novel multicomponent reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. nih.gov The unique arrangement of functional groups in this compound could facilitate new MCRs, leading to the rapid assembly of highly complex molecular scaffolds from simple precursors. Furthermore, the study of its reactivity could provide insights into reaction mechanisms and the behavior of sterically congested diamine systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
